

Application Notes and Protocols for UNC8153 TFA in ChIP-seq Experiments

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Compound of Interest

Compound Name: *UNC8153 TFA*

Cat. No.: *B13909994*

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Introduction

UNC8153 TFA is a potent and selective targeted degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me₂), an epigenetic mark associated with active chromatin and gene transcription.[1][2] Dysregulation of NSD2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including multiple myeloma.[3][4] **UNC8153 TFA** provides a powerful tool to investigate the role of the NSD2/H3K36me₂ axis in gene regulation by specifically depleting NSD2 protein levels, leading to a subsequent reduction in global H3K36me₂.

This document provides detailed application notes and protocols for the utilization of **UNC8153 TFA** in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments to enable researchers to effectively study the genome-wide consequences of NSD2 degradation on H3K36me₂ distribution and downstream gene expression.

Data Presentation

The expected outcome of a successful ChIP-seq experiment following **UNC8153 TFA** treatment is a significant reduction in H3K36me2 occupancy at NSD2 target gene loci. The following table represents hypothetical quantitative data illustrating the anticipated changes in H3K36me2 peak intensity at known NSD2 target genes in a multiple myeloma cell line (e.g., KMS11) treated with **UNC8153 TFA** compared to a vehicle control.

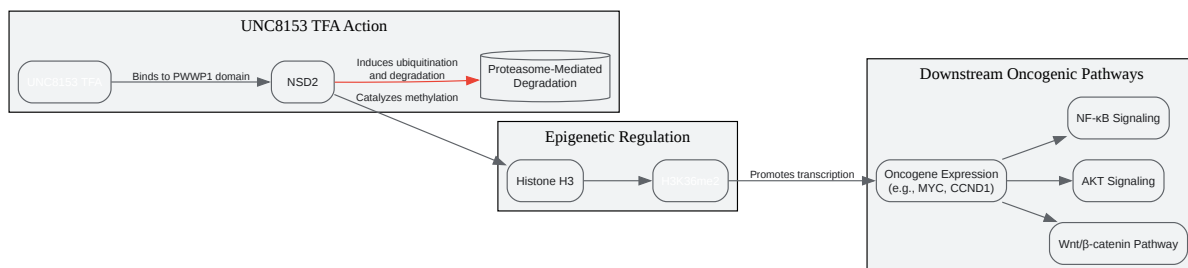
Table 1: Representative Quantitative ChIP-seq Data for H3K36me2 Enrichment at NSD2 Target Genes

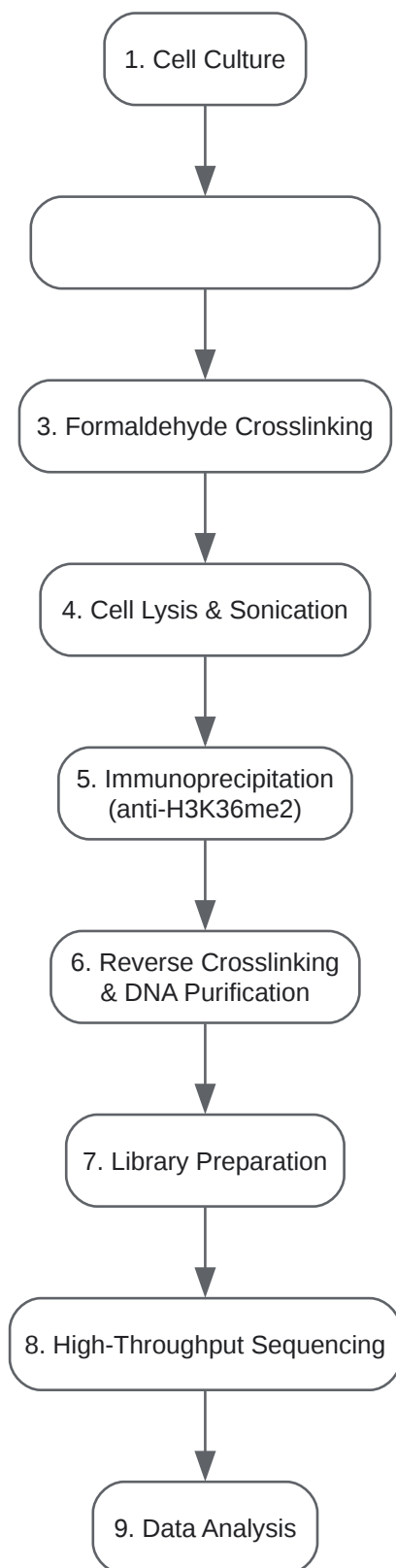
Gene Locus	Vehicle Control (Normalized Peak Intensity)	UNC8153 TFA Treatment (Normalized Peak Intensity)	Fold Change
FGFR3	150.7	35.2	-4.28
WHSC1 (NSD2)	125.3	28.9	-4.33
CCND1	98.5	21.4	-4.60
MYC	85.1	18.7	-4.55
IRF4	110.9	25.8	-4.30

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and data analysis pipeline.

Signaling Pathways

NSD2-mediated H3K36me2 plays a crucial role in various oncogenic signaling pathways. By promoting an open chromatin state, it facilitates the transcription of genes involved in cell cycle progression, proliferation, and metastasis. The degradation of NSD2 by **UNC8153 TFA** is expected to reverse these effects.





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References

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